4-(Pyridin-3-yloxy)phenol

Myeloperoxidase inhibition Inflammation Drug discovery

Select 4-(Pyridin-3-yloxy)phenol as a superior, non-halogenated starting scaffold for MPO inhibitor programs, delivering an IC50 of 12 nM in human PMN leukocyte peroxidation assays—over 100-fold more potent than CHEMBL4783713 (IC50 = 1,500 nM). For tyrosinase SAR studies, use its well-characterized baseline (IC50 30 µM in MNT1 lysate; Ki 128 µM vs. recombinant human enzyme) to quantitatively benchmark halogenation or functionalization strategies. As a bifunctional heterocyclic diaryl ether (C11H9NO2, MW 187.19 g/mol), it provides a reliable, multi-vendor building block for diverse compound library synthesis, ensuring supply continuity for medicinal chemistry campaigns.

Molecular Formula C11H9NO2
Molecular Weight 187.198
CAS No. 85633-52-9
Cat. No. B2968253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Pyridin-3-yloxy)phenol
CAS85633-52-9
Molecular FormulaC11H9NO2
Molecular Weight187.198
Structural Identifiers
SMILESC1=CC(=CN=C1)OC2=CC=C(C=C2)O
InChIInChI=1S/C11H9NO2/c13-9-3-5-10(6-4-9)14-11-2-1-7-12-8-11/h1-8,13H
InChIKeyAWPCZCUJZRRDNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(Pyridin-3-yloxy)phenol CAS 85633-52-9: Procurement-Ready Scaffold for Medicinal Chemistry


4-(Pyridin-3-yloxy)phenol (CAS 85633-52-9) is a bifunctional heterocyclic diaryl ether with molecular formula C11H9NO2 and molecular weight 187.19 g/mol . It consists of a phenol ring linked via an ether bond to a pyridine ring at the 3-position, creating a versatile small-molecule scaffold widely used as a building block in medicinal chemistry and materials science . The compound is commercially available from multiple vendors with typical purity specifications of ≥95% or NLT 98% .

Why 4-(Pyridin-3-yloxy)phenol Cannot Be Replaced by Generic Analogs in Biological Assays


In-class phenolic compounds and pyridine derivatives cannot simply be interchanged with 4-(Pyridin-3-yloxy)phenol due to its unique substitution pattern and resultant target engagement profile. The compound demonstrates distinct inhibitory activity against specific enzymes including myeloperoxidase (MPO) and tyrosinase, with IC50 values ranging from nanomolar to micromolar depending on the assay system [1][2]. Generic substitution would risk loss of target selectivity and altered potency, as evidenced by the wide variation in reported IC50 values across different enzyme targets and assay conditions. The following quantitative evidence establishes the specific performance parameters that define this compound's scientific utility and procurement value.

4-(Pyridin-3-yloxy)phenol Procurement Evidence: Quantitative Differentiation from Comparators


Myeloperoxidase (MPO) Inhibition: Nanomolar Potency in Human Leukocyte Assay

4-(Pyridin-3-yloxy)phenol exhibits potent inhibition of human myeloperoxidase (MPO) with an IC50 of 12 nM in a human PMN leukocyte peroxidation assay [1]. This value represents a >100-fold higher potency compared to another structurally related MPO inhibitor, CHEMBL4783713, which shows an IC50 of 1.50E+3 nM (1,500 nM) in a recombinant human MPO assay [2]. The marked difference in potency underscores the critical role of the specific 4-(pyridin-3-yloxy)phenol scaffold for achieving nanomolar MPO inhibition.

Myeloperoxidase inhibition Inflammation Drug discovery

Tyrosinase Inhibition: Moderate Micromolar Activity in MNT1 Cell Lysate

4-(Pyridin-3-yloxy)phenol inhibits tyrosinase in human MNT1 cell lysate with an IC50 of 30,000 nM (30 µM) using L-DOPA as substrate [1]. In contrast, the chloro-substituted analog 5-chloro-2-(pyridin-3-yloxy)phenol demonstrates an IC50 of 2,800 nM (2.8 µM) against Toxoplasma gondii, indicating that chlorine substitution can significantly alter potency and target selectivity [2]. This data highlights that 4-(Pyridin-3-yloxy)phenol serves as a baseline scaffold from which potency can be modulated through chemical modification.

Tyrosinase inhibition Melanogenesis Hyperpigmentation

Recombinant Human Tyrosinase Affinity: Ki Value Quantification

The binding affinity of 4-(Pyridin-3-yloxy)phenol for recombinant human tyrosinase expressed in baculovirus-infected Sf9 cells was measured as a Ki of 128,000 nM (128 µM) in a diphenolase activity assay [1]. This Ki value provides a quantitative baseline for structure-activity relationship (SAR) studies and enables direct comparison with other tyrosinase inhibitors tested under identical conditions. While no direct comparator data is available in the same assay system, this value establishes the compound's affinity for the diphenolase activity of human tyrosinase.

Tyrosinase Enzyme kinetics Binding affinity

Optimal Procurement Scenarios for 4-(Pyridin-3-yloxy)phenol Based on Quantitative Evidence


Myeloperoxidase (MPO) Inhibitor Lead Optimization

Procure 4-(Pyridin-3-yloxy)phenol for MPO inhibitor development programs requiring a nanomolar-potency starting scaffold. The compound's IC50 of 12 nM in human PMN leukocyte MPO peroxidation assays [1] positions it as a superior alternative to less potent MPO inhibitors such as CHEMBL4783713 (IC50 = 1,500 nM). This potency advantage supports lower screening concentrations and potentially improved selectivity profiles in inflammation and cardiovascular disease models.

Tyrosinase Inhibitor Baseline Scaffold for SAR Studies

Utilize 4-(Pyridin-3-yloxy)phenol as a non-halogenated baseline scaffold for tyrosinase inhibitor SAR studies. The compound's IC50 of 30 µM in MNT1 cell lysate [2] and Ki of 128 µM against recombinant human tyrosinase [3] provide quantitative reference points for evaluating potency enhancements achieved through chemical modifications such as halogenation or additional functional group incorporation.

Versatile Building Block for Heterocyclic Library Synthesis

Procure 4-(Pyridin-3-yloxy)phenol as a bifunctional diaryl ether building block for constructing diverse heterocyclic compound libraries. Its commercial availability from multiple vendors with purity specifications of ≥95% to ≥98% ensures reliable supply for medicinal chemistry campaigns. The compound serves as a key intermediate for synthesizing derivatives with modified biological activity profiles .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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